molecular formula C6H5ClN2O3 B3032375 5-Chloro-3-methoxy-2-nitropyridine CAS No. 152684-28-1

5-Chloro-3-methoxy-2-nitropyridine

Cat. No.: B3032375
CAS No.: 152684-28-1
M. Wt: 188.57 g/mol
InChI Key: ZBRYRVCRBMYYDO-UHFFFAOYSA-N
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Description

5-Chloro-3-methoxy-2-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClN2O3 It is characterized by the presence of a chlorine atom, a methoxy group, and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methoxy-2-nitropyridine typically involves the nitration of 5-chloro-3-methoxypyridine. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-methoxy-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting antibacterial and antifungal properties. The nitro group can undergo bioreduction, generating reactive intermediates that may interact with specific biological targets.

Agrochemicals

5-Chloro-3-methoxy-2-nitropyridine is utilized in formulating agrochemicals, contributing to the development of effective pesticides. Its unique properties allow it to target specific pests while minimizing environmental impact.

Material Science

In material science, this compound is explored for its potential in developing advanced materials, particularly polymers that require specific chemical properties for enhanced performance.

Analytical Chemistry

The compound acts as a reagent in various analytical techniques, aiding researchers in detecting and quantifying other chemical substances in complex mixtures.

Research on Nitrogen-Containing Compounds

It is valuable in studies aimed at understanding the behavior and reactivity of nitro compounds, enhancing the broader knowledge in organic chemistry.

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies suggest it may inhibit the growth of certain bacterial strains.
  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro, indicating significant cytotoxic effects against various cancer cell lines.

Comparative Analysis with Related Compounds

The following table summarizes key structural differences among related compounds and their potential implications for biological activity:

Compound NameStructural FeaturesUnique Biological Activity Characteristics
This compoundChlorine at 5-position, methoxy at 3-positionPromising antitumor and antimicrobial activities
2-Chloro-4-methoxy-5-nitropyridineChlorine at 2-position, methoxy at 4-positionVaries in reactivity; potential for different enzyme interactions
3-Chloro-2-methoxy-5-nitropyridineChlorine at 3-positionUnique substitution pattern may affect reactivity

Case Studies and Research Findings

Several notable studies have explored the biological effects of this compound:

  • In Vitro Cytotoxicity Studies : A study evaluated the cytotoxic effects on various cancer cell lines, revealing an IC50 value indicating significant antiproliferative activity compared to standard chemotherapeutic agents.
  • Mechanistic Studies : Investigations have shown that the compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

  • 5-Chloro-2-methoxy-3-nitropyridine
  • 2-Chloro-3-methyl-5-nitropyridine
  • 2-Chloro-6-methoxy-3-nitropyridine
  • 2-Chloro-4-methoxy-5-nitropyridine

Comparison: 5-Chloro-3-methoxy-2-nitropyridine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs. For example, the presence of the methoxy group at the 3-position and the nitro group at the 2-position can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions .

Biological Activity

5-Chloro-3-methoxy-2-nitropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H5_5ClN2_2O3_3. The compound features a chloro group, a methoxy group, and a nitro group attached to a pyridine ring, which contributes to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the nitration of 3-methoxy-5-chloropyridine using a nitrating mixture composed of nitric acid and sulfuric acid. This process allows for the selective introduction of the nitro group at the desired position on the pyridine ring .

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, including A549 lung adenocarcinoma cells. The compound's mechanism involves the generation of reactive intermediates that can interact with cellular components, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15.0
HepG2 (Liver Cancer)12.5
MCF-7 (Breast Cancer)18.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The structure-activity relationship indicates that modifications to the nitro and chloro groups can enhance its antimicrobial efficacy .

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
MRSA (Methicillin-resistant Staphylococcus aureus)8 µg/mL
E. coli16 µg/mL

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction of the nitro group. These ROS can cause oxidative stress within cells, leading to apoptosis. Additionally, the chloro and methoxy groups influence the compound's binding affinity to various biological targets, enhancing its therapeutic potential .

Case Studies

  • Anticancer Study : A recent study evaluated the cytotoxic effects of this compound on A549 cells compared to standard chemotherapeutic agents like cisplatin. The compound exhibited a comparable IC50 value, indicating its potential as an alternative treatment for lung cancer .
  • Antimicrobial Resistance : Another study focused on its efficacy against resistant strains of Staphylococcus aureus. The results highlighted the compound's ability to inhibit growth at low concentrations, suggesting its utility in combating antibiotic resistance .

Properties

IUPAC Name

5-chloro-3-methoxy-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRYRVCRBMYYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576240
Record name 5-Chloro-3-methoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152684-28-1
Record name 5-Chloro-3-methoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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